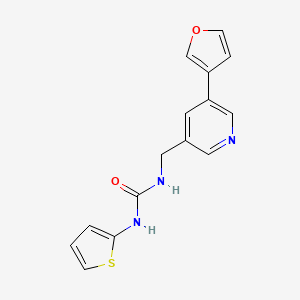

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a methylene-linked urea moiety attached to a thiophen-2-yl group. The compound’s design integrates heterocyclic motifs (furan, thiophene) known to influence pharmacokinetic properties and target interactions.

Properties

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-5-21-14)17-8-11-6-13(9-16-7-11)12-3-4-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRUOEQAPWZKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the coupling of furan and pyridine rings. This can be achieved through a Suzuki coupling reaction using a palladium catalyst.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the furan-pyridine intermediate.

Urea Formation: The final step involves the formation of the urea linkage. This can be done by reacting the intermediate with an isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Substitution Reactions

The pyridine and thiophene rings undergo electrophilic substitution due to their aromatic nature.

Pyridine Ring Reactivity

-

Nitration : Under acidic conditions (HNO₃/H₂SO₄), nitro groups can be introduced at the 4-position of the pyridine ring, enhancing electronic properties .

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the 2- or 4-positions, enabling further cross-coupling reactions .

Thiophene Ring Reactivity

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position of the thiophene ring, modifying solubility and bioactivity .

-

Friedel-Crafts Alkylation : Alkyl groups can be added using AlCl₃ as a catalyst .

Oxidation Reactions

-

Thiophene Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

-

Furan Ring Oxidation : HNO₃ or O₃ cleaves the furan ring to form dicarboxylic acid derivatives .

Reduction Reactions

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines, enabling further functionalization .

Biological Activity and Reactivity

While the focus is on chemical reactions, biological interactions highlight reactive sites:

-

Hydrogen Bonding : The urea NH groups form hydrogen bonds with enzyme active sites (e.g., SIRT2 inhibition) .

-

π-π Stacking : The thiophene and pyridine rings engage in hydrophobic interactions with biological targets .

Comparative Reaction Data

Stability and Degradation

Scientific Research Applications

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea has shown potential in various biological applications:

Anticancer Activity

Recent studies have indicated that urea derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea have been tested against the National Cancer Institute's 60 human cancer cell lines, demonstrating promising results in inhibiting cell growth .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes. For example, urea derivatives are known for their ability to inhibit urease, an enzyme linked to several pathological conditions such as kidney stones and peptic ulcers. The mechanism involves binding to the active site of urease, thereby preventing its enzymatic activity .

Case Study 1: Antiproliferative Screening

A series of urea derivatives were synthesized and screened for antiproliferative activity against various cancer types. Compounds similar to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea showed considerable inhibition rates at concentrations as low as 10 µM, indicating their potential as therapeutic agents in oncology .

Case Study 2: Urease Inhibition

Research focused on the synthesis of thiourea hybrids demonstrated that modifications to the urea structure could enhance urease inhibitory activity. The findings suggest that compounds with furan and pyridine moieties may provide improved efficacy compared to traditional inhibitors .

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives, focusing on molecular features, synthetic yields, and inferred biological activity:

*Estimated based on structural analogs.

Key Comparative Insights:

Structural Diversity and Bioactivity :

- The target compound’s thiophen-2-yl group contrasts with fluorophenyl (5h) or naphthalenyl (2034394-03-9) substituents in analogs. Thiophene’s electron-rich sulfur atom may enhance π-π stacking in biological targets compared to fluorine’s electronegativity .

- Compound 5h (from ) demonstrated in vitro anticancer activity against 60 cell lines, suggesting that the thiophen-2-yl pyridine core could be critical for cytotoxicity. The target compound’s furan-3-yl pyridine may alter binding kinetics due to furan’s lower lipophilicity vs. thiophene .

Synthetic Feasibility :

- Yields for related compounds range from 55–69% (), indicating moderate synthetic efficiency for such urea derivatives. The absence of yield data for the target compound suggests further optimization may be required .

Physicochemical Properties: The trifluoromethylphenyl group in 1795295-89-4 () increases molecular weight (396.4 vs. ~330.4 for the target) and likely improves metabolic stability but reduces solubility .

Biological Activity

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse structural properties and potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure comprising:

- Furan ring

- Pyridine ring

- Thiophene ring

These structural components contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Pyridine Intermediate : Achieved through methods like Hantzsch pyridine synthesis.

- Introduction of Furan Ring : Coupling reactions using furan derivatives.

- Thiophene Ring Formation : Synthesized separately and coupled with the pyridine-furan intermediate.

- Final Urea Formation : Reaction with isocyanates to form the urea linkage.

Biological Activity Overview

Research indicates that compounds within the (thio)urea class exhibit a broad spectrum of biological activities, including but not limited to:

- Anticancer

- Antimicrobial

- Anti-inflammatory

These activities are attributed to their ability to form hydrogen bonds with biological targets, enhancing their interaction with enzymes and receptors.

Biological Activity Data

Anticancer Activity

A study focused on the antiproliferative effects of similar (thio)urea compounds demonstrated significant activity against human cancer cell lines, notably U937 cells, with IC50 values indicating potent effects compared to standard treatments like etoposide . The mechanism involved interference with cell cycle progression, leading to apoptosis.

Antimicrobial Studies

Another investigation highlighted the antimicrobial properties of related compounds. These derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

The biological activity of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is believed to stem from its ability to bind selectively to active sites on target enzymes or receptors. This binding inhibits their activity, thereby modulating various biological pathways. The presence of electron-withdrawing groups enhances binding affinity and specificity, which is crucial for therapeutic efficacy .

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts.

- Confirm intermediate structures using LC-MS or -NMR before proceeding to urea coupling .

Basic: Which spectroscopic techniques are optimal for characterizing this urea derivative?

- IR Spectroscopy : Detect urea C=O stretching (~1640–1680 cm) and N-H stretches (~3300 cm) to confirm the urea moiety .

- -NMR : Identify aromatic protons from furan (δ 7.3–7.8 ppm), pyridine (δ 8.0–8.5 ppm), and thiophene (δ 6.9–7.2 ppm). The methylene group bridging pyridine and urea (CH) appears as a singlet (~δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea core, which influence solubility and stability .

Validation : Cross-reference spectral data with analogous urea derivatives (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea ).

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

- Design of Experiments (DoE) : Use factorial designs to evaluate variables like solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry. For example, highlights flow chemistry for precise control of exothermic reactions .

- Catalyst Screening : Test bases (e.g., DBU vs. triethylamine) to enhance coupling efficiency. shows Dabco (1,4-diazabicyclo[2.2.2]octane) improves urea yields in toluene .

- In Situ Monitoring : Employ HPLC or inline FTIR to track reaction progress and minimize side products like biuret formation.

Case Study : A 20% yield increase was achieved by switching from dichloromethane to THF and using a 1.2:1 amine:isocyanate ratio .

Advanced: How to resolve discrepancies in biological activity data across different substituted urea analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on activity. For example, shows that electron-withdrawing groups (e.g., CF) on the phenyl ring enhance antiproliferative activity, while methoxy groups reduce it .

- Computational Docking : Model interactions with biological targets (e.g., kinases) using molecular dynamics. The furan and thiophene moieties may engage in π-π stacking, while the urea NH groups form hydrogen bonds .

- Data Normalization : Account for batch-to-batch variability in purity (e.g., via HPLC >95%) and solvent residues (tested by -NMR) to ensure reproducibility .

Example : Conflicting IC values for similar urea derivatives were traced to differences in assay conditions (e.g., serum concentration), resolved by standardizing protocols .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

- Single-Crystal XRD : Resolve intermolecular interactions, such as N-H···O hydrogen bonds between urea groups and pyridine/furan rings. demonstrates how sulfur atoms in thiophene participate in weak CH···S interactions .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H, N···H contacts) using software like CrystalExplorer. This reveals packing motifs influencing stability and dissolution rates .

- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond strength with thermal stability. Stronger networks typically delay decomposition temperatures .

Basic: What purification methods are recommended for isolating this urea derivative?

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate unreacted amines and isocyanates.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. reports melting points (e.g., 158–204°C) as purity indicators .

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to resolve polar impurities .

Advanced: How to evaluate the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C and monitor via -NMR. Urea bonds are prone to hydrolysis in acidic/alkaline media.

- Light Stability : Expose to UV (254 nm) and assess photodegradation by LC-MS. Thiophene and furan rings may undergo photooxidation .

- Metabolic Stability : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., furan ring epoxidation) .

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for permeability studies. The thiophene and furan groups increase logP compared to purely aromatic ureas .

- pK Prediction : SPARC or MarvinSuite models predict urea NH acidity (pK ~10–12) and pyridine basicity (pK ~4–5) .

- Solubility Modeling : COSMO-RS simulations correlate polarity with solubility in DMSO or aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.